(Z)-8-Dodecenyl acetate

Description

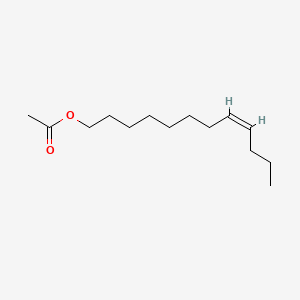

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-dodec-8-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h5-6H,3-4,7-13H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCYDSJQVVGOIW-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37338-40-2 (Parent) | |

| Record name | Denacyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107874022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9035543 | |

| Record name | (Z)-8-Dodecen-1-ol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28079-04-1, 107874-02-2 | |

| Record name | (Z)-8-Dodecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28079-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orfralure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028079041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denacyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107874022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Dodecen-1-ol, 1-acetate, (8Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-8-Dodecen-1-ol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-dodec-8-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-DODECEN-1-OL, 1-ACETATE, (8Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MWD335OTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Scent: A Technical Guide to (Z)-8-Dodecenyl Acetate in Insects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, biosynthesis, and analytical methodologies of (Z)-8-dodecenyl acetate, a significant semiochemical in the insect world. As a primary component of the sex pheromone of numerous lepidopteran species, this compound plays a crucial role in chemical communication and reproductive behavior, making it a key target for the development of sustainable pest management strategies and a subject of interest in chemical ecology and drug development.

Natural Sources of (Z)-8-Dodecenyl Acetate

(Z)-8-Dodecenyl acetate is a well-documented component of the female-produced sex pheromone in a variety of insect species, primarily within the order Lepidoptera. The precise blend and concentration of this and other compounds are often species-specific, ensuring reproductive isolation. Below is a summary of key insect species known to produce (Z)-8-dodecenyl acetate, with quantitative data on their respective pheromone compositions.

| Insect Species | Family | Common Name | (Z)-8-Dodecenyl Acetate Profile | Other Key Pheromone Components |

| Grapholita molesta[1][2] | Tortricidae | Oriental Fruit Moth | Major component. Release rates can average 8.48 ± 7.26 ng/hr. | (E)-8-Dodecenyl acetate (approx. 4.2-7% of (Z)-isomer), (Z)-8-Dodecenol, Dodecanol.[1][2] |

| Cryptophlebia leucotreta[3][4] | Tortricidae | False Codling Moth | A crucial component of the pheromone blend. | (E)-8-Dodecenyl acetate. The ratio of (Z) to (E) isomers is critical for attraction.[3][4] |

| Argyrotaenia velutinana[5][6][7] | Tortricidae | Redbanded Leafroller | Identified as a component of the sex pheromone. | (Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate, Dodecyl acetate. |

| Cydia funebrana | Tortricidae | Plum Fruit Moth | A known component of its sex pheromone. | Data on other components is extensive and varies with geographic populations. |

| Cryptophlebia ombrodelta | Tortricidae | Macadamia Nut Borer | Component of the mating pheromone. | Further research is needed for a complete profile of other components. |

| Cryptophlebia illepida | Tortricidae | Koa Seedworm | Component of the mating pheromone. | Further research is needed for a complete profile of other components. |

Biosynthesis of (Z)-8-Dodecenyl Acetate

The biosynthesis of (Z)-8-dodecenyl acetate, like most lepidopteran sex pheromones, originates from fatty acid metabolism.[8][9] The pathway involves a series of enzymatic modifications to a common fatty acid precursor, typically palmitic acid (C16) or stearic acid (C18). The key steps are desaturation, chain-shortening (β-oxidation), reduction, and acetylation.

A proposed biosynthetic pathway for (Z)-8-dodecenyl acetate is as follows:

-

De Novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids, such as palmitoyl-CoA (16:CoA), from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex.[8]

-

Desaturation: A key step in generating the double bond at the 8th position. In the case of Grapholita molesta, an uncommon Δ8-desaturase is believed to act on a 12-carbon saturated fatty acyl precursor to create the (Z)-8 double bond.[1][5][10] In other species, the pathway may involve different desaturases and chain-shortening steps to achieve the correct double bond position.

-

Reduction: The resulting (Z)-8-dodecenoyl-CoA is then reduced to the corresponding alcohol, (Z)-8-dodecenol, by a fatty acyl reductase (FAR).[8][11]

-

Acetylation: The final step is the esterification of the alcohol with an acetyl group from acetyl-CoA, catalyzed by an acetyltransferase, to form (Z)-8-dodecenyl acetate.[8][12]

Caption: Biosynthetic pathway of (Z)-8-Dodecenyl acetate.

Experimental Protocols

The identification and quantification of (Z)-8-dodecenyl acetate from insect sources rely on a series of meticulous experimental procedures. The following protocols provide a general framework for these analyses.

Pheromone Gland Extraction

This protocol outlines the solvent extraction of pheromones from the glands of female insects.

Materials:

-

Virgin female insects (at peak calling/pheromone production age)

-

Dissecting scissors and fine-tipped forceps

-

Glass vials (1.5 mL) with PTFE-lined caps

-

Hexane (or other suitable non-polar solvent), high purity

-

Glass rod

-

-20°C freezer for storage

Procedure:

-

Excise the pheromone gland, typically located in the terminal abdominal segments, from a virgin female moth.[3][13]

-

Immediately place the excised gland into a clean glass vial.

-

Add a small, precise volume of hexane (e.g., 50-100 µL) to the vial.[6]

-

Gently crush the gland against the side of the vial with a clean glass rod to facilitate thorough extraction.[3]

-

Cap the vial tightly and allow it to stand for at least 30 minutes at room temperature to ensure complete dissolution of the pheromones into the solvent.[6]

-

The resulting solution is the crude pheromone extract. Store at -20°C or below in the sealed vial to prevent evaporation and degradation until analysis.[6]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for separating, identifying, and quantifying volatile compounds like (Z)-8-dodecenyl acetate in an extract.[6][14]

Materials and Equipment:

-

Pheromone extract

-

Internal standard (IS) solution (e.g., a known concentration of a deuterated analog or a compound with similar properties but a different retention time)

-

Synthetic standards of (Z)-8-dodecenyl acetate and other potential pheromone components

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)[6]

-

High-purity helium carrier gas

Procedure:

-

Sample Preparation: To a known volume of the pheromone extract, add a precise volume of the internal standard solution. For example, add 10 µL of a 10 ng/µL IS solution to 90 µL of the extract.[6]

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the synthetic pheromone components and the internal standard. Analyze these standards by GC-MS. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to generate a calibration curve.[6]

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

-

Oven Program: An example program is an initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. This program should be optimized for the specific compounds of interest.[6]

-

MS Source: 230°C.

-

MS Quadrupole: 150°C.

-

Scan Range: m/z 40-450.[6]

-

-

Data Analysis:

-

Inject 1 µL of the pheromone extract (containing the internal standard) into the GC-MS.

-

Identify the pheromone components in the chromatogram by comparing their retention times and mass spectra to those of the synthetic standards.

-

Integrate the peak areas for each identified pheromone component and the internal standard.

-

Calculate the peak area ratio for each pheromone component relative to the internal standard.

-

Determine the concentration of each pheromone component in the extract by using the calibration curve.

-

Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a bioassay for the activity of potential pheromone components.[15][16]

Materials and Equipment:

-

Live, intact insect (typically male for sex pheromones)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., saline)

-

EAG amplifier and data acquisition system

-

Charcoal-filtered, humidified air delivery system

-

Solutions of test compounds (e.g., pheromone extract, synthetic standards) in a solvent

Procedure:

-

Antenna Preparation: An antenna is either excised from the insect or the insect is immobilized, and electrodes are placed in contact with the base and the tip of the antenna.[15][17]

-

Electrode Placement: One glass capillary electrode (the reference electrode) is inserted into the base of the antenna or the head of the insect. The second electrode (the recording electrode) is placed over the distal end of the antenna.[15]

-

Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound is then introduced into the airstream.

-

Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation indicates a response from the olfactory receptor neurons.[16]

-

Data Analysis: The amplitude of the EAG response is measured and compared to the responses elicited by control (solvent only) and known active compounds.

References

- 1. Sex pheromone biosynthesis in the Oriental fruit moth Grapholita molesta involves Δ8 desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.co.za [journals.co.za]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 15. Electroantennography - Wikipedia [en.wikipedia.org]

- 16. ockenfels-syntech.com [ockenfels-syntech.com]

- 17. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of (Z)-8-Dodecenyl Acetate in the Oriental Fruit Moth, Grapholita molesta: A Technical Guide

Abstract

The Oriental fruit moth, Grapholita molesta, is a significant agricultural pest, and the disruption of its chemical communication offers a promising avenue for environmentally benign control strategies. The primary component of its female sex pheromone is (Z)-8-dodecenyl acetate (Z8-12:OAc). This technical guide provides a comprehensive overview of the biosynthetic pathway of Z8-12:OAc, detailing the key enzymes, their genetic underpinnings, and the experimental methodologies used to elucidate this pathway. This document is intended for researchers, scientists, and professionals in drug development and pest management, offering in-depth technical details, quantitative data, and established experimental protocols.

Introduction

Grapholita molesta utilizes a blend of sex pheromones for mate attraction, with (Z)-8-dodecenyl acetate (Z8-12:OAc) as the major component.[1] The minor components include (E)-8-dodecenyl acetate (E8-12:OAc), (Z)-8-dodecenol (Z8-12:OH), and dodecanol (12:OH).[1][2] Understanding the biosynthesis of these compounds is crucial for developing sustainable pest control methods, such as mating disruption and the biotechnological production of pheromones. This guide focuses on the core biosynthetic pathway leading to the production of the principal pheromone component, Z8-12:OAc.

The Biosynthetic Pathway of (Z)-8-Dodecenyl Acetate

The biosynthesis of Z8-12:OAc in G. molesta originates from common fatty acid metabolism and involves a series of enzymatic modifications, including desaturation, reduction, and acetylation. A key and unusual step in this pathway is the introduction of a double bond at the Δ8 position of a C12 fatty acyl precursor.

Key Enzymes and Genes

The central enzyme in the biosynthesis of Z8-12:OAc is a Δ8-desaturase . Through transcriptome analysis of the female pheromone gland, a candidate desaturase gene, designated Gmol_CPRQ , has been identified as being highly expressed.[3][4]

Subsequent functional studies, including in vivo labeling and CRISPR/Cas9-mediated gene knockout, have confirmed the critical role of Gmol_CPRQ in the production of the Δ8 unsaturated pheromone components.[3][5] However, heterologous expression of Gmol_CPRQ in yeast (Saccharomyces cerevisiae) and insect (Sf9) cell lines has unexpectedly shown Δ9-desaturase activity, suggesting that an unknown cofactor or a specific cellular environment in the native pheromone gland is necessary for its characteristic Δ8-desaturase activity.[3][5][6]

While the desaturation step is well-investigated, the specific fatty acyl reductase (FAR) responsible for the reduction of the acyl precursor to the corresponding alcohol, and the acetyltransferase (OAT) that catalyzes the final acetylation step, have not yet been definitively identified and characterized in Grapholita molesta. However, these enzyme families are known to be involved in pheromone biosynthesis in other moth species.

Proposed Biosynthetic Steps

The proposed biosynthetic pathway for (Z)-8-dodecenyl acetate is as follows:

-

De novo fatty acid synthesis: The pathway begins with the synthesis of a saturated C12 fatty acyl precursor, likely dodecanoyl-CoA, from acetyl-CoA.

-

Δ8-Desaturation: The key desaturase, Gmol_CPRQ, introduces a cis double bond at the 8th carbon position of the C12 acyl chain, forming (Z)-8-dodecenoyl-CoA.

-

Reduction: A putative fatty acyl reductase (FAR) reduces the thioester group of (Z)-8-dodecenoyl-CoA to a hydroxyl group, yielding (Z)-8-dodecenol.

-

Acetylation: Finally, a putative acetyltransferase (OAT) transfers an acetyl group from acetyl-CoA to (Z)-8-dodecenol, producing the final pheromone component, (Z)-8-dodecenyl acetate.

Quantitative Data

Pheromone Component Ratios

The relative abundance of the major pheromone components in the female pheromone gland of Grapholita molesta has been quantified.

| Pheromone Component | Abbreviation | Relative Ratio | Reference |

| (Z)-8-Dodecenyl acetate | Z8-12:OAc | 100 | [2] |

| (E)-8-Dodecenyl acetate | E8-12:OAc | ~7 | [2] |

| (Z)-8-Dodecen-1-ol | Z8-12:OH | ~30 | [2] |

| Dodecanol | 12:OH | ~20 | [2] |

Transcript Expression Levels of Putative Desaturase Genes

RNA-sequencing of the G. molesta female pheromone gland has revealed the expression levels of several putative desaturase genes. The high expression level of Gmol_CPRQ is a key piece of evidence for its role in pheromone biosynthesis.

| Gene Name | Log TPM (Transcripts Per Million) |

| Gmol_CPRQ | High |

| Other putative desaturases | Low to negligible |

(Note: Specific Log TPM values were not available in the searched literature, but relative expression was consistently reported as high for Gmol_CPRQ).[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biosynthetic pathway of (Z)-8-dodecenyl acetate in Grapholita molesta.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromone Components

Objective: To identify and quantify the pheromone components present in the female pheromone gland.

Protocol:

-

Sample Preparation: Pheromone glands are excised from 1- to 3-day-old virgin female moths during their calling period. The glands are extracted with a small volume of hexane or a similar non-polar solvent.

-

GC-MS Analysis: The extract is analyzed on a gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 40-50 °C is held for 2 minutes, then ramped at 10-15 °C/min to 250-280 °C, and held for a final period of 5-10 minutes.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters: The mass spectrometer is operated in electron impact (EI) mode at 70 eV. Data is collected in full scan mode (e.g., m/z 30-400) for identification and in selected ion monitoring (SIM) mode for quantification of specific pheromone components.[6]

-

-

Compound Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards.

Heterologous Expression of Desaturase Genes in Saccharomyces cerevisiae

Objective: To functionally characterize the enzymatic activity of candidate desaturase genes.

Protocol:

-

Gene Cloning: The open reading frame of the candidate desaturase gene (e.g., Gmol_CPRQ) is amplified from cDNA synthesized from pheromone gland RNA and cloned into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain. Often, a strain deficient in its native desaturase (e.g., an ole1 mutant) is used to reduce background activity.

-

Yeast Culture and Induction:

-

Transformed yeast cells are grown in a selective medium (e.g., synthetic complete medium lacking uracil) with a non-inducing carbon source (e.g., raffinose).

-

Gene expression is induced by transferring the cells to a medium containing galactose.

-

The culture is supplemented with potential fatty acid substrates (e.g., methyl laurate, methyl myristate).

-

-

Fatty Acid Analysis:

-

After a period of induction (e.g., 48-72 hours), the yeast cells are harvested.

-

Total fatty acids are extracted and trans-esterified to fatty acid methyl esters (FAMEs).

-

The FAMEs are analyzed by GC-MS to identify the products of the heterologously expressed desaturase. The position of the double bond can be determined by derivatization with dimethyl disulfide (DMDS) followed by GC-MS analysis.

-

CRISPR/Cas9-Mediated Gene Knockout

Objective: To confirm the in vivo function of a candidate gene by observing the phenotype of a knockout mutant.

Protocol:

-

Guide RNA (gRNA) Design and Synthesis: Two or more gRNAs are designed to target a specific exon of the target gene (e.g., Gmol_CPRQ). The gRNA sequences are synthesized in vitro.

-

Microinjection: A solution containing Cas9 protein and the synthesized gRNAs is microinjected into pre-blastoderm embryos of G. molesta.

-

Rearing and Screening: The injected eggs are reared to adulthood. The resulting adults (G0 generation) are crossed with wild-type moths. The offspring (G1 generation) are screened for mutations in the target gene using PCR and sequencing.

-

Phenotypic Analysis: Homozygous mutant lines are established, and their pheromone production is analyzed by GC-MS to determine the effect of the gene knockout.

Visualizations

Biosynthetic Pathway of (Z)-8-Dodecenyl Acetate

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. pure.mpg.de [pure.mpg.de]

- 6. Sex pheromone biosynthesis in the Oriental fruit moth Grapholita molesta involves Δ8 desaturation. [publications.scilifelab.se]

Role of (Z)-8-Dodecenyl acetate in insect chemical ecology

An In-depth Technical Guide on the Role of (Z)-8-Dodecenyl Acetate in Insect Chemical Ecology

Executive Summary

(Z)-8-Dodecenyl acetate (Z8-12:Ac) is a long-chain acetate ester that functions as a critical semiochemical in the chemical ecology of numerous insect species, primarily within the order Lepidoptera.[] It is best known as the major sex pheromone component for several economically significant agricultural pests, including the Oriental Fruit Moth (Grapholita molesta) and the Plum Fruit Moth (Cydia funebrana).[2][3][4] This molecule is released by female moths to attract conspecific males for mating, playing a pivotal role in reproductive success and pre-mating isolation.[2] The high specificity and potency of Z8-12:Ac have led to its widespread synthesis and application in Integrated Pest Management (IPM) programs for monitoring and controlling pest populations through techniques like mating disruption and mass trapping.[][2] This guide provides a comprehensive overview of the chemical ecology of (Z)-8-dodecenyl acetate, detailing its role as a pheromone, its biosynthesis and perception, and the experimental protocols used to elucidate its function.

Role as a Sex Pheromone

(Z)-8-Dodecenyl acetate is the primary sex pheromone component for a variety of moths, most notably the Oriental Fruit Moth, Grapholita molesta.[5][6] However, the biological activity is rarely elicited by this single compound. Instead, it is part of a multi-component blend that ensures species-specific communication. The precise ratio of Z8-12:Ac to other minor components, such as its geometric isomer (E)-8-dodecenyl acetate (E8-12:Ac), the corresponding alcohol (Z)-8-dodecenol (Z8-12:OH), and dodecanol (12:OH), is crucial for optimizing male attraction.[5][6][7] Deviations from the natural blend ratio can lead to reduced attraction or even inhibition, forming a basis for reproductive isolation between closely related species.[8]

For G. molesta, females release a pheromone blend where Z8-12:Ac is the most abundant compound.[7][9] Field studies have consistently shown that specific ratios of these components are necessary for maximal male capture. For instance, traps baited with a blend containing approximately 5.4% of the E-isomer relative to the Z-isomer caught significantly more males than other tested ratios.[7] The presence of Z8-12:OH has also been shown to be essential for inducing the full sequence of male mating behaviors.[7][10]

Data Presentation: Pheromone Blend Composition

The quantitative composition of the Grapholita molesta sex pheromone blend has been analyzed in several studies. The typical ratios of the key components are summarized below.

| Component | Chemical Name | Typical Ratio (Relative to Z8-12:Ac) | References |

| Z8-12:Ac | (Z)-8-Dodecenyl acetate | 100 | [7],[5],[6] |

| E8-12:Ac | (E)-8-Dodecenyl acetate | 4.2 - 7.2 | [7],[5] |

| Z8-12:OH | (Z)-8-Dodecen-1-ol | 1.1 - 30 | [7],[5],[10] |

| 12:OH | Dodecanol | 5.4 - 20 | [5],[6] |

Table 1: Reported sex pheromone blend composition of female Oriental Fruit Moth (Grapholita molesta). Ratios are normalized to the major component, Z8-12:Ac.

Behavioral and Electrophysiological Responses

The male moth's response to the female-emitted pheromone plume is a complex, multi-step behavioral sequence. Upon detection of the correct blend, males exhibit activation, take flight, and navigate upwind towards the pheromone source (anemotaxis). The full behavioral cascade, including landing at the source and attempting copulation, is typically only elicited by the complete, species-specific blend of components.[10]

Wind tunnel and field trapping experiments are standard methods for quantifying these behavioral responses. Studies on G. molesta show that while Z8-12:Ac alone can elicit upwind flight, the presence of minor components, particularly Z8-12:OH and the correct ratio of E8-12:Ac, is required to achieve a high percentage of males reaching the source and completing the mating sequence.[10][11]

Data Presentation: Field Trapping and Wind Tunnel Assays

The critical importance of the isomeric ratio in eliciting a behavioral response is demonstrated in field trapping experiments.

| (Z)-8-Dodecenyl Acetate (%) | (E)-8-Dodecenyl Acetate (%) | Mean Trap Catch | Reference |

| 100 | 0 | Low | [11] |

| 94.6 | 5.4 | High | [7],[11] |

| 89.6 | 10.4 | Moderate to High | [11] |

| 69.6 | 30.4 | Low | [11] |

| 0 | 100 | Very Low / Insignificant | [11] |

Table 2: Summary of male Grapholita molesta field trap captures in response to varying ratios of (Z)- and (E)-8-dodecenyl acetate.

Wind tunnel bioassays allow for a more detailed analysis of the behavioral steps.

| Pheromone Blend | % Males Taking Flight | % Males Flying Upwind | % Males Reaching Source | Reference |

| Z8-12:Ac alone | High | High | Moderate | [11] |

| Z8/E8-12:Ac (94:6) | High | High | High | [11] |

| Z8-12:Ac + Z8-12:OH | High | High | High | [11] |

Table 3: Behavioral responses of male Grapholita molesta to different pheromone components in a wind tunnel bioassay.

Biosynthesis and Olfactory Perception

Pheromone Biosynthesis

The biosynthesis of (Z)-8-dodecenyl acetate in moths like G. molesta originates from common fatty acid metabolism. The pathway involves a series of enzymatic steps including desaturation, chain-shortening, reduction, and acetylation. In G. molesta, in vivo labeling experiments suggest the involvement of an uncommon Δ8 fatty acyl desaturase to introduce the double bond at the 8th position.[12] This is followed by reduction of the fatty acyl-CoA precursor to an alcohol and subsequent acetylation by an acetyltransferase to produce the final acetate pheromone component.[9][13]

References

- 2. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]

- 3. researchgate.net [researchgate.net]

- 4. (Z)-dodec-8-enyl acetate (Ref: BAS 284 I) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Similar worldwide patterns in the sex pheromone signal and response in the oriental fruit moth, Grapholita molesta (Lepidoptera: Tortricidae) | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 8. mdpi.com [mdpi.com]

- 9. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Sex pheromone biosynthesis in the Oriental fruit moth Grapholita molesta involves Δ8 desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

(Z)-8-Dodecenyl acetate CAS number and molecular formula

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-8-Dodecenyl acetate, a vital semiochemical, is the primary component of the sex pheromone for numerous lepidopteran species, most notably the Oriental fruit moth (Grapholita molesta). This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological function, and the experimental methodologies used in its study. The information is intended to serve as a foundational resource for researchers in chemical ecology, pest management, and drug development.

Chemical and Physical Properties

(Z)-8-Dodecenyl acetate is a straight-chain monounsaturated ester. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 28079-04-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₂₆O₂ | [1][3][6] |

| Molecular Weight | 226.35 g/mol | [1][6] |

| Appearance | Colorless to pale yellow clear liquid | [7] |

| Boiling Point | 102-103 °C at 2 Torr | [3][8] |

| Density | 0.881 g/cm³ | [3][8] |

| logP | 4.8 | [6] |

| Solubility | Slightly soluble in DMSO and water | [3] |

Synthesis of (Z)-8-Dodecenyl Acetate

The stereoselective synthesis of (Z)-8-Dodecenyl acetate is crucial for obtaining a biologically active product. Several synthetic routes have been developed, often involving the creation of the Z-configured double bond as a key step.

One common strategy involves the stereoselective reduction of an alkyne precursor. A practical synthesis starts from 1,8-octanediol, which undergoes mono-esterification and subsequent oxidation to yield an aldehyde. A Wittig reaction is then employed to form the carbon skeleton with the desired double bond geometry.

Another approach utilizes (Z,E,E)-1,5,9-cyclododecatriene as a starting material, which is converted to (Z)-8-dodecen-1-ol through a series of reactions including epoxidation, reduction, and oxidative cleavage, followed by acetylation to yield the final product.[2] A further method involves a C3+C6=C9 and C9+C3=C12 coupling scheme starting from 2-propyn-1-ol and 1,6-hexanediol.[1] The key step is the stereoselective reduction of an acetylenic intermediate, 8-dodecyn-1-yl acetate, using a P-2 nickel catalyst to yield the (Z)-isomer with high purity.[1]

Biological Function and Mechanism of Action

(Z)-8-Dodecenyl acetate is a primary sex pheromone component for several moth species, including the Oriental fruit moth (Grapholita molesta), the plum fruit moth (Cydia funebrana), and the macadamia nut borer (Cryptophlebia ombrodelta).[2][4] Female moths release a specific blend of pheromones to attract males for mating. The precise ratio of (Z)-8-Dodecenyl acetate to other minor components, such as its (E)-isomer and (Z)-8-dodecen-1-ol, is often critical for species-specific attraction and reproductive isolation.

The mechanism of action involves the detection of the pheromone molecules by specialized olfactory receptor neurons (ORNs) located in the antennae of the male moth. This interaction initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain, ultimately resulting in a behavioral response, such as upwind flight towards the pheromone source.

Pheromone Signaling Pathway

The following diagram illustrates the generalized signaling pathway for pheromone perception in an insect.

Experimental Protocols

Detailed methodologies are essential for the accurate study and application of (Z)-8-Dodecenyl acetate. The following sections describe key experimental procedures.

Synthesis of (Z)-8-Dodecenyl Acetate via Alkyne Reduction

This protocol outlines a laboratory-scale synthesis.

Materials:

-

8-Dodecyn-1-ol

-

Acetic anhydride

-

Pyridine

-

Nickel(II) acetate tetrahydrate

-

Sodium borohydride

-

Ethylenediamine (EDA)

-

Ethanol

-

Diethyl ether

-

Standard glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Acetylation of 8-Dodecyn-1-ol: Dissolve 8-dodecyn-1-ol in pyridine and cool in an ice bath. Slowly add acetic anhydride. Stir the mixture overnight at room temperature. Extract the product, 8-dodecyn-1-yl acetate, with diethyl ether, wash with dilute HCl and brine, and dry over anhydrous magnesium sulfate. Purify by column chromatography.

-

Preparation of P-2 Nickel Catalyst: In a flask under a nitrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol. Add a solution of sodium borohydride in ethanol dropwise with vigorous stirring. A black precipitate of the P-2 nickel catalyst will form.

-

Stereoselective Reduction: Add ethylenediamine (EDA) to the catalyst suspension. Then, add a solution of 8-dodecyn-1-yl acetate in ethanol. Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by GC).

-

Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent and purify the resulting (Z)-8-Dodecenyl acetate by column chromatography to achieve high isomeric purity.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

-

Live male moths

-

Tungsten or glass capillary electrodes

-

Saline solution (e.g., Ringer's solution)

-

Micromanipulators

-

Amplifier and data acquisition system

-

Charcoal-filtered, humidified air delivery system

-

(Z)-8-Dodecenyl acetate and other test compounds dissolved in a solvent (e.g., hexane)

Procedure:

-

Antenna Preparation: Excise an antenna from a live moth and mount it between two electrodes filled with saline solution.

-

Stimulus Delivery: Deliver a puff of air containing a known concentration of (Z)-8-Dodecenyl acetate over the antenna through the air delivery system.

-

Data Recording: Record the resulting depolarization of the antennal membrane as an electrical signal (in millivolts). The amplitude of the response indicates the degree of antennal stimulation.

-

Controls: Use a solvent blank as a negative control and a known strong attractant as a positive control.

Field Trapping Assay

This assay evaluates the attractiveness of different pheromone blends in a natural environment.

Materials:

-

Sticky traps

-

Lures (e.g., rubber septa) baited with different ratios and concentrations of (Z)-8-Dodecenyl acetate and other compounds.

-

Field plot with a known population of the target insect.

Procedure:

-

Trap Deployment: Place the baited traps in the field in a randomized block design to minimize positional effects.

-

Monitoring: Check the traps at regular intervals and count the number of captured male moths.

-

Data Analysis: Statistically analyze the trap catch data to determine the most attractive pheromone blend.

Experimental and Research Workflow

The following diagram illustrates a typical workflow for pheromone research, from identification to application.

Conclusion

(Z)-8-Dodecenyl acetate is a molecule of significant interest in chemical ecology and integrated pest management. A thorough understanding of its chemical properties, synthesis, and biological activity is crucial for the development of effective and environmentally benign pest control strategies. The experimental protocols and workflows described in this guide provide a framework for researchers to further investigate and utilize this important semiochemical.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. (Z)-8-DODECEN-1-YL ACETATE | 28079-04-1 [chemicalbook.com]

- 4. bcpc.org [bcpc.org]

- 5. Semiochemical compound: (Z)-8-Dodecenyl acetate | C14H26O2 [pherobase.com]

- 6. 8-Dodecen-1-ol, 1-acetate, (8Z)- | C14H26O2 | CID 5363377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Z)-8-dodecen-1-yl acetate, 28079-04-1 [thegoodscentscompany.com]

- 8. 8Z-Dodecenyl acetate - Kunming Biohome Technology Co. Ltd. [biohometech.com]

Literature review on (Z)-8-Dodecenyl acetate pheromone research

(Z)-8-Dodecenyl Acetate Pheromone Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals December 08, 2025

Abstract

(Z)-8-Dodecenyl acetate (Z8-12:OAc) is a pivotal semiochemical, serving as the primary sex pheromone component for numerous lepidopteran species, most notably the Oriental Fruit Moth, Grapholita molesta (Busck). Its high specificity and biological potency have made it a cornerstone of integrated pest management (IPM) strategies, primarily through mating disruption and population monitoring. This technical guide provides a comprehensive review of the research surrounding Z8-12:OAc, detailing its biosynthesis, the mechanisms of olfactory perception, and the experimental protocols used to evaluate its efficacy. Quantitative data from key studies are summarized, and critical pathways and workflows are visualized to offer an in-depth resource for researchers in chemical ecology, pest management, and related fields.

Introduction

(Z)-8-Dodecenyl acetate is a Type I moth pheromone, a class of C10-C18 unsaturated straight-chain acetates, alcohols, or aldehydes derived from fatty acid metabolism[1]. In the Oriental Fruit Moth (Grapholita molesta), Z8-12:OAc is the major component of the female-emitted sex pheromone blend[2]. The full blend typically includes minor components such as (E)-8-dodecenyl acetate (E8-12:OAc), (Z)-8-dodecen-1-ol (Z8-12:OH), and dodecanol (12:OH)[2][3]. The precise ratio of these components is critical for eliciting the complete sequence of male mating behaviors, from long-range attraction to close-range courtship[4][5]. The typical ratio of Z8-12:OAc to E8-12:OAc emitted by females is approximately 93:7[6]. The synthetic versions of these pheromones are now widely deployed in agricultural settings to control pest populations by disrupting their chemical communication, offering a targeted and environmentally benign alternative to broad-spectrum insecticides[7].

Biosynthesis of (Z)-8-Dodecenyl Acetate

The biosynthesis of moth sex pheromones is a specialized branch of fatty acid metabolism occurring in the female's pheromone gland. The pathway involves a series of enzymatic steps including desaturation, chain-shortening, reduction, and acetylation[1]. Research into G. molesta has revealed a unique biosynthetic pathway involving an uncommon Δ8 desaturase[2][8].

The proposed pathway begins with a common fatty acid precursor, likely palmitic acid (16:acyl) or stearic acid (18:acyl). This precursor undergoes modifications to produce a 12-carbon saturated fatty acyl-CoA. The key step is the introduction of a double bond at the Δ8 position by a specific Δ8-desaturase enzyme, which has been functionally identified in G. molesta through CRISPR/Cas9 knockout experiments that nearly eliminated pheromone production[2][8]. Following desaturation, the resulting (Z)-8-dodecenoyl-CoA is reduced to the corresponding alcohol, (Z)-8-dodecen-1-ol, by a fatty acyl reductase (FAR)[1]. The final step is the esterification of the alcohol to form (Z)-8-dodecenyl acetate, a reaction catalyzed by an acetyltransferase, though a specific gene for this enzyme in moths has remained elusive[9].

Olfactory Signal Transduction

The detection of Z8-12:OAc by male moths is an extraordinarily sensitive process that initiates a cascade of neural events leading to a behavioral response. This process occurs in specialized olfactory sensilla on the male's antennae[10].

-

Pheromone Adsorption and Transport : Pheromone molecules enter the sensilla through cuticular pores and are bound by Pheromone Binding Proteins (PBPs) abundant in the sensillar lymph.

-

Receptor Activation : The PBP-pheromone complex transports the lipophilic pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN). Here, the pheromone is released and binds to a specific Odorant Receptor (OR).

-

Signal Transduction : Insect ORs are ligand-gated ion channels. Upon pheromone binding, the OR complex (formed with a co-receptor, Orco) opens, allowing an influx of cations and depolarizing the neuron[1]. This is the primary ionotropic pathway. There is also evidence for secondary, metabotropic pathways involving G-proteins, which may modulate the signal[1].

-

Neural Impulse : The depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed.

Experimental Protocols & Methodologies

The study of Z8-12:OAc relies on a suite of specialized experimental techniques to quantify its biological activity.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus[5][11]. It is a crucial tool for screening compounds for olfactory activity.

Detailed Methodology:

-

Insect Preparation : An antenna is excised from a live moth (e.g., a male G. molesta) at its base. Alternatively, the whole insect can be immobilized, with only the head and antennae protruding[12].

-

Electrode Preparation : Two glass micropipettes are pulled to a fine point. They are filled with a saline solution (e.g., Ringer's solution) or an electrically conductive gel. A silver wire (Ag/AgCl) is inserted into each pipette to act as an electrode[11][13].

-

Antenna Mounting : The base of the excised antenna is placed in contact with the reference electrode. The distal tip of the antenna is either cut and inserted into the recording electrode or brought into contact with it using conductive gel[11][13].

-

Stimulus Delivery : A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A puff of air (e.g., 1-2 seconds) carrying a known concentration of the test compound (Z8-12:OAc dissolved in a solvent like hexane) is injected into the main airstream via a Pasteur pipette containing a treated filter paper[5][12].

-

Signal Recording : The electrodes are connected to a high-impedance amplifier. The change in potential (depolarization) between the base and tip of the antenna upon stimulation is recorded as a negative voltage deflection, measured in millivolts (mV)[5][14]. The amplitude of this EAG response is proportional to the stimulus intensity.

Wind Tunnel Bioassay

Wind tunnels provide a controlled, semi-natural environment to study an insect's flight behavior in response to a pheromone plume[10][15].

Detailed Methodology:

-

Tunnel Setup : A wind tunnel is typically constructed of glass or acrylic to prevent odor contamination. A fan pulls charcoal-filtered air through the tunnel to create a laminar airflow at a controlled speed (e.g., 0.2-0.3 m/s)[10][15]. Temperature (21-26°C), humidity (70-80%), and lighting (dim red light for nocturnal moths) are strictly regulated[10].

-

Pheromone Source : The synthetic pheromone blend is applied to a dispenser (e.g., rubber septum, filter paper) and placed at the upwind end of the tunnel[10].

-

Insect Preparation : Male moths of a specific age and mating status (typically virgin) are used. They are placed in a release cage and allowed to acclimate to the tunnel conditions for at least an hour[10].

-

Bioassay Procedure : The release cage is opened at the downwind end of the tunnel. The behavior of the moth is observed for a set period (e.g., 5 minutes), and key quantifiable responses are recorded[10][16].

Table 1: Quantifiable Behavioral Responses in Wind Tunnel Assays

| Behavior | Description | Metric |

|---|---|---|

| Activation | Insect begins walking or fanning wings. | % of insects activated |

| Take-off | Insect initiates flight. | % of insects taking flight |

| Upwind Flight | Oriented flight towards the pheromone source. | % of insects exhibiting upwind flight |

| Source Contact | Insect lands on or near the pheromone source. | % of insects making source contact |

| Latency | Time from release to the first behavioral response. | Mean time (seconds) |

Data synthesized from multiple sources describing common metrics in wind tunnel bioassays[10][16][17].

Field Mating Disruption Trials

Field trials are the definitive test for the practical efficacy of a pheromone-based pest control strategy. The goal is to determine if permeating the air with synthetic pheromone can prevent males from locating females, thereby reducing mating and subsequent crop damage[6][7].

Detailed Methodology:

-

Experimental Design : Large plots (e.g., several hectares) are designated as either treatment (mating disruption) or control (no pheromone or conventional insecticides). Plots are separated by significant buffer zones to prevent cross-contamination[6].

-

Pheromone Application : Dispensers containing the synthetic pheromone blend are deployed throughout the treatment plots at a specified density (e.g., dispensers per hectare).

-

Monitoring Male Flight : Pheromone-baited sticky traps are placed in both treatment and control plots. Traps are checked regularly (e.g., weekly), and the number of captured male moths is recorded. A significant reduction in trap catch in the treatment plot compared to the control indicates successful communication disruption[6].

-

Damage Assessment : At the end of the season, fruit or crop damage is assessed in both treatment and control plots to determine the ultimate effectiveness of the mating disruption strategy in preventing economic losses.

Quantitative Data on Efficacy

The effectiveness of Z8-12:OAc, particularly in mating disruption of G. molesta, is well-documented. The data consistently show that permeating the atmosphere with a synthetic blend significantly reduces male orientation to calling females.

Table 2: Summary of Field Trial Data for G. molesta Mating Disruption

| Treatment / Formulation | Dispenser Density (per hectare) | Active Ingredient (AI) Rate (g AI/ha) | Efficacy Metric | Result | Source |

|---|---|---|---|---|---|

| MSTRS® OFM | 24.7 | 64.96 | Trap Capture Suppression | Significant reduction vs. control | [18] |

| Suterra® CM/OFM Duel | 247 | 61.75 | Trap Capture Suppression | Significant reduction vs. control | [18] |

| Yeast-Derived Pheromones | Not Specified | 100 | Trap Capture Suppression | 99.2% - 100% reduction | [19] |

| Generic Acetate Blend | Not Specified | Not Specified | Fruit Damage Reduction | Damage reduced from 4.2% (control) to 3.8% (treated) |[19] |

Furthermore, laboratory and field studies have quantified the synergistic effects of blend components. The addition of as little as 1% (Z)-8-dodecen-1-ol (Z8-12:OH) to an optimal Z8-12:OAc / E8-12:OAc mixture was shown to increase male moth capture in traps by approximately tenfold, highlighting its critical role in enhancing the blend's attractiveness[4][5].

Conclusion

(Z)-8-Dodecenyl acetate is a powerful tool in modern agriculture and a subject of intensive scientific research. Understanding its biosynthesis, the intricacies of its detection by insects, and the robust methodologies used to evaluate its performance is essential for developing next-generation pest management strategies. The data clearly support its efficacy in mating disruption programs for key pests like Grapholita molesta. Future research will likely focus on optimizing delivery systems, exploring biotechnological production methods to reduce costs, and further elucidating the precise neural mechanisms that govern pheromone-mediated behavior. This guide serves as a foundational resource for professionals engaged in this dynamic and impactful field.

References

- 1. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 3. Male Grapholita molesta (Busck) adults responding to various component combinations of synthetic female sex pheromone [agris.fao.org]

- 4. ento.psu.edu [ento.psu.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. escholarship.org [escholarship.org]

- 8. portal.research.lu.se [portal.research.lu.se]

- 9. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ockenfels-syntech.com [ockenfels-syntech.com]

- 12. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 15. ento.psu.edu [ento.psu.edu]

- 16. researchtrend.net [researchtrend.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Mating Disruption of Helicoverpa armigera (Lepidoptera: Noctuidae) Using Yeast-Derived Pheromones in Cotton Fields [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-8-Dodecenyl Acetate

Audience: Researchers, scientists, and drug development professionals.

(Z)-8-Dodecenyl acetate is a key component of the sex pheromone of the Oriental fruit moth (Grapholita molesta), a significant agricultural pest.[1] Its stereoselective synthesis is crucial for developing effective and environmentally benign pest management strategies, such as mating disruption and population monitoring.[1] Beyond its agricultural applications, this molecule serves as a valuable tool in chemical ecology and drug discovery, enabling research into insect olfaction, receptor-ligand interactions, and the development of new bioactive molecules.[1] The biological activity is highly dependent on the stereochemistry of the C8-C9 double bond, necessitating precise synthetic control to obtain the desired (Z)-isomer.

Two primary and effective strategies for the stereoselective synthesis of (Z)-8-dodecenyl acetate are the Wittig reaction and the partial hydrogenation of an alkyne precursor.[1] This document provides detailed protocols for both methods.

Data Presentation

The following table summarizes the quantitative data for the two synthetic routes described, allowing for a direct comparison of their efficacy.

| Synthetic Route | Key Reagents | Overall Yield | (Z):(E) Ratio | Purity | Reference |

| Wittig Olefination | Octanal, Butyltriphenyl-phosphonium bromide, n-BuLi | ~60-70% | >95:5 | High after chromatography | [1] |

| Alkyne Semihydrogenation | 8-Dodecyn-1-ol, P-2 Ni Catalyst or Lindlar Catalyst | ~70-80% | ~85:15 (P-2 Ni) to >95:5 (Lindlar) | High after chromatography | [1][2] |

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol details the synthesis of (Z)-8-dodecenyl acetate using a Wittig reaction to stereoselectively form the (Z)-alkene, followed by acetylation.

Step 1: Preparation of Butyltriphenylphosphonium Bromide

-

Under a nitrogen atmosphere, dissolve triphenylphosphine (26.2 g, 100 mmol) in 200 mL of anhydrous toluene in a flask equipped with a reflux condenser.

-

Add 1-bromobutane (13.7 g, 100 mmol) to the solution.

-

Heat the mixture to reflux and maintain for 24 hours. A white precipitate will form.

-

Cool the reaction mixture to room temperature.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield butyltriphenylphosphonium bromide.

Step 2: Wittig Reaction to form (Z)-8-Dodecen-1-ol

-

Suspend butyltriphenylphosphonium bromide (39.9 g, 100 mmol) in 200 mL of anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) (40 mL of a 2.5 M solution in hexanes, 100 mmol) to the suspension. The solution will turn a deep red/orange color, indicating the formation of the ylide.

-

Allow the mixture to warm to 0 °C and stir for 1 hour.

-

Cool the reaction mixture back to -78 °C and add a solution of octanal (12.8 g, 100 mmol) in 50 mL of THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude (Z)-8-dodecen-1-ol.[1]

Step 3: Acetylation of (Z)-8-Dodecen-1-ol

-

Dissolve the crude (Z)-8-dodecen-1-ol (approx. 100 mmol) in 200 mL of dichloromethane and add pyridine (11.9 mL, 150 mmol).

-

Cool the solution to 0 °C and slowly add acetyl chloride (8.5 mL, 120 mmol).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford pure (Z)-8-dodecenyl acetate.[1]

Protocol 2: Synthesis via Alkyne Semihydrogenation

This protocol describes the synthesis of (Z)-8-dodecenyl acetate from an alkyne precursor, 8-dodecyn-1-ol, via stereoselective partial hydrogenation.

Step 1: Synthesis of 8-Dodecyn-1-ol (Example)

Note: 8-Dodecyn-1-ol can be synthesized through various methods, such as the alkylation of a smaller terminal alkyne. The following is a representative procedure.

-

Prepare a solution of 1-heptyne (8.2 g, 85 mmol) in 150 mL of anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add n-BuLi (34 mL of a 2.5 M solution in hexanes, 85 mmol).

-

Stir the mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.

-

Add a solution of 1-bromo-5-pentanol tetrahydropyranyl (THP) ether (22.5 g, 85 mmol) in 50 mL of THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Deprotect the THP ether using a catalytic amount of p-toluenesulfonic acid in methanol to yield 8-dodecyn-1-ol after purification.

Step 2: Partial Hydrogenation of 8-Dodecyn-1-ol to (Z)-8-Dodecen-1-ol

Method A: Using Lindlar's Catalyst

-

To a flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~50 mg per 10 mmol of alkyne) and suspend it in 50 mL of ethanol.

-

Add quinoline (1-2 drops) as a further poison to prevent over-reduction.

-

Add 8-dodecyn-1-ol (1.82 g, 10 mmol) to the suspension.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude (Z)-8-dodecen-1-ol.

Method B: Using P-2 Nickel Catalyst

-

In a flask under a nitrogen atmosphere, dissolve nickel(II) acetate tetrahydrate (1.25 g, 5 mmol) in 50 mL of 95% ethanol.

-

Slowly add a solution of sodium borohydride (0.19 g, 5 mmol) in 10 mL of 95% ethanol. A black precipitate of P-2 nickel will form.[3]

-

To the freshly prepared catalyst suspension, add ethylenediamine (0.66 mL, 10 mmol).[1]

-

Add a solution of 8-dodecyn-1-ol (1.82 g, 10 mmol) in 10 mL of ethanol.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon).

-

Stir the reaction vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.[1]

-

Concentrate the filtrate under reduced pressure to yield crude (Z)-8-dodecen-1-ol.

Step 3: Acetylation of (Z)-8-Dodecen-1-ol

Follow the same acetylation procedure as described in Protocol 1, Step 3.

Visualizations

Caption: Workflow for the synthesis of (Z)-8-Dodecenyl acetate via the Wittig reaction.

Caption: Workflow for the synthesis of (Z)-8-Dodecenyl acetate via alkyne semihydrogenation.

References

Application Notes and Protocols: Synthesis of (Z)-8-Dodecenyl Acetate via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-8-Dodecenyl acetate is a key component of the sex pheromone of the oriental fruit moth, Grapholita molesta, and other lepidopteran insects.[1][2] Its synthesis is of significant interest for applications in pest management through mating disruption and monitoring. The Wittig reaction provides a classic and reliable method for the stereoselective synthesis of (Z)-alkenes, making it a suitable approach for preparing (Z)-8-dodecenyl acetate.[3][4][5] This document provides a detailed protocol for the synthesis of (Z)-8-dodecenyl acetate using the Wittig reaction, along with data presentation and visualizations to aid in experimental execution and understanding.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[4][6] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. A key advantage of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene. For the synthesis of (Z)-alkenes, unstabilized ylides (where the group attached to the carbanion is an alkyl group) are typically employed, as they predominantly yield the (Z)-isomer.[4][5] This protocol details the synthesis of (Z)-8-dodecenyl acetate, a biologically active pheromone component, through a Wittig reaction between a C8 aldehyde and a C4 ylide, followed by acetylation.

Data Presentation

| Parameter | Value | Reference |

| Starting Materials | ||

| Triphenylphosphine | 26.2 g (100 mmol) | [3] |

| 1-Bromobutane | 13.7 g (100 mmol) | [3] |

| n-Butyllithium | 100 mmol | [7] |

| Octanal | 12.8 g (100 mmol) | [3] |

| Acetic Anhydride | 15.3 g (150 mmol) | [3] |

| Pyridine | 11.9 mL (150 mmol) | [3] |

| Product | ||

| Product Name | (Z)-8-Dodecenyl acetate | |

| Overall Yield | 41.5% | [1] |

| (Z/E) Ratio | 83:17 | [1] |

| Isomeric Purity (Z) | 85% | [2] |

Experimental Protocols

This protocol is divided into three main stages: preparation of the phosphonium salt, the Wittig reaction to form the alkene, and subsequent acetylation to yield the final product.

Part 1: Preparation of Butyltriphenylphosphonium Bromide

-

Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve triphenylphosphine (26.2 g, 100 mmol) in 200 mL of anhydrous toluene.[3]

-

Addition of Alkyl Halide: Add 1-bromobutane (13.7 g, 100 mmol) to the solution.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.[3]

-

Isolation of Phosphonium Salt: Cool the mixture to room temperature. The butyltriphenylphosphonium bromide will precipitate as a white solid.[3]

-

Purification: Collect the solid by filtration, wash it with cold diethyl ether, and dry it under a vacuum.[3]

Part 2: Wittig Reaction for the Synthesis of (Z)-8-Dodecen-1-ol

-

Ylide Formation: In a three-necked flask under a nitrogen atmosphere, suspend the prepared butyltriphenylphosphonium bromide (100 mmol) in 200 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to -78°C using a dry ice/acetone bath.[3]

-

Deprotonation: Slowly add n-butyllithium (100 mmol) to the cooled suspension. Allow the mixture to warm to 0°C and stir for 1 hour to ensure complete formation of the ylide.[7]

-

Addition of Aldehyde: Cool the reaction mixture back down to -78°C and add a solution of octanal (12.8 g, 100 mmol) in 50 mL of THF dropwise.[3]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.[3]

-

Quenching: Quench the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride.[3]

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).[3]

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (Z)-8-dodecen-1-ol.[3]

Part 3: Acetylation of (Z)-8-Dodecen-1-ol

-

Reaction Setup: Dissolve the crude (Z)-8-dodecen-1-ol in 200 mL of dichloromethane and add pyridine (11.9 mL, 150 mmol).[3]

-

Acetylation: Cool the mixture to 0°C and slowly add acetic anhydride (15.3 g, 150 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.[3]

-

Work-up: Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (95:5) eluent to afford pure (Z)-8-dodecenyl acetate.[3]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of (Z)-8-Dodecenyl acetate.

Wittig Reaction Mechanism for (Z)-Alkene Formation

Caption: Mechanism of the Wittig reaction leading to a (Z)-alkene.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Quantitative Analysis of (Z)-8-Dodecenyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-8-Dodecenyl acetate is a semiochemical, acting as a sex pheromone for numerous Lepidoptera species, including the Oriental fruit moth (Grapholita molesta).[1][2][3][4] Accurate identification and quantification of this compound are crucial for research in chemical ecology, pest management strategies involving mating disruption, and the quality control of pheromone-based products.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of (Z)-8-Dodecenyl acetate and related volatile compounds.[6] This application note provides a detailed protocol for the quantitative analysis of (Z)-8-Dodecenyl acetate using GC-MS.

Data Presentation

The following table summarizes hypothetical quantitative data for the calibration and quantification of (Z)-8-Dodecenyl acetate. This data is representative of a typical GC-MS analysis under the conditions outlined in the protocol.

| Calibration Level | Standard Concentration (ng/µL) | Internal Standard Concentration (ng/µL) | Peak Area of (Z)-8-Dodecenyl Acetate | Peak Area of Internal Standard | Response Ratio (Analyte Area / IS Area) |

| 1 | 1.0 | 10.0 | 15,000 | 155,000 | 0.097 |

| 2 | 5.0 | 10.0 | 76,500 | 158,000 | 0.484 |

| 3 | 10.0 | 10.0 | 152,000 | 156,500 | 0.971 |

| 4 | 25.0 | 10.0 | 380,000 | 157,000 | 2.420 |

| 5 | 50.0 | 10.0 | 755,000 | 155,500 | 4.855 |

| Sample | Unknown | 10.0 | 250,000 | 156,000 | 1.603 |

-

Linearity (R²): >0.995

-

Limit of Detection (LOD): 0.1 ng/µL

-

Limit of Quantification (LOQ): 0.5 ng/µL

Experimental Protocols

This section details the methodology for the GC-MS analysis of (Z)-8-Dodecenyl acetate.

1. Materials and Reagents

-

Internal Standard (IS): A suitable internal standard, such as a deuterated analog or a compound with similar chemical properties but a different retention time, should be used.[9] For this protocol, Tetradecyl acetate is proposed.

-

Solvent: High-purity, volatile organic solvents such as hexane or dichloromethane are recommended.[10][11]

-

Sample Vials: 2 mL amber glass vials with PTFE-lined caps.[10][11]

2. Sample and Standard Preparation

Proper sample preparation is critical for accurate and reproducible results.[10][12][13]

-

Standard Stock Solution (1000 ng/µL): Accurately weigh 10 mg of (Z)-8-Dodecenyl acetate standard and dissolve it in 10 mL of hexane.

-

Internal Standard Stock Solution (1000 ng/µL): Accurately weigh 10 mg of Tetradecyl acetate and dissolve it in 10 mL of hexane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range would be 1-50 ng/µL. Each calibration standard should be fortified with the internal standard at a constant concentration (e.g., 10 ng/µL).

-

Sample Preparation:

-

Collect the sample in a clean glass container to avoid contamination.[10]

-

If the sample is a solid, dissolve a known weight in a suitable volume of hexane.

-

If the sample is a liquid, dilute a known volume with hexane.

-

For complex matrices, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove interferences.[10]

-

Fortify the final sample extract with the internal standard to the same concentration as in the calibration standards.

-

Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.[13]

-

3. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of (Z)-8-Dodecenyl acetate. Optimization may be required based on the specific instrument and column used.

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[9]

-

Injector: Split/splitless inlet.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for trace analysis or a suitable split ratio (e.g., 20:1) for higher concentrations.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.[9]

-

Quadrupole Temperature: 150 °C.[14]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: For qualitative analysis and identification, scan from m/z 40-400.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of (Z)-8-Dodecenyl acetate (e.g., m/z 61, 43, 55) and the internal standard to enhance sensitivity.[9]

-

4. Data Analysis and Quantification

-

Identification: The identification of (Z)-8-Dodecenyl acetate is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified standard.[9] The mass spectrum should exhibit the characteristic fragmentation pattern for the compound.

-

Quantification:

-

Generate a calibration curve by plotting the response ratio (peak area of analyte / peak area of internal standard) against the concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve.

-

Calculate the concentration of (Z)-8-Dodecenyl acetate in the sample by using the response ratio from the sample and the equation of the calibration curve.

-

Mandatory Visualization

Caption: GC-MS workflow for the analysis of (Z)-8-Dodecenyl acetate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. bcpc.org [bcpc.org]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. 8-Dodecen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 8. Semiochemical compound: (Z)-8-Dodecenyl acetate | C14H26O2 [pherobase.com]

- 9. benchchem.com [benchchem.com]

- 10. Sample preparation GC-MS [scioninstruments.com]

- 11. uoguelph.ca [uoguelph.ca]

- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Electroantennography (EAG) Testing of (Z)-8-Dodecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a widely used electrophysiological technique to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus. This method is invaluable for screening the biological activity of semiochemicals, including pheromones like (Z)-8-Dodecenyl acetate, a key sex pheromone component for various insect species, notably the Oriental fruit moth, Grapholita molesta.[1][2] Understanding the antennal response to this compound is crucial for the development of effective and species-specific pest management strategies, such as mating disruption and attract-and-kill technologies.[2]

These application notes provide a detailed protocol for conducting EAG analysis of (Z)-8-Dodecenyl acetate, guidelines for data presentation, and visualizations of the experimental workflow and the underlying insect olfactory signaling pathway.

Data Presentation

Quantitative data from EAG experiments should be systematically organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting dose-response data and comparative responses.

Table 1: Dose-Response of Male Grapholita molesta Antennae to (Z)-8-Dodecenyl Acetate

| Concentration (µg on filter paper) | Mean EAG Response (mV) ± SEM | Normalized Response (%)* |

| 0.01 | 0.25 ± 0.03 | 15 |

| 0.1 | 0.68 ± 0.07 | 41 |

| 1 | 1.15 ± 0.12 | 69 |

| 10 | 1.65 ± 0.18 | 100 |

| 100 | 1.62 ± 0.17 | 98 |

| Solvent Control (Hexane) | 0.05 ± 0.01 | 3 |

*Normalized response is calculated as a percentage of the maximum response observed (at 10 µg in this example). SEM = Standard Error of the Mean. Data are hypothetical and based on typical responses observed in published studies.[3][4]

Table 2: Comparative EAG Responses of Male and Female Grapholita molesta to 10 µg of (Z)-8-Dodecenyl Acetate

| Sex | Mean EAG Response (mV) ± SEM |

| Male | 1.65 ± 0.18 |

| Female | 0.45 ± 0.05 |

| Solvent Control (Hexane) | 0.05 ± 0.01 |

Experimental Protocols

This section provides a comprehensive, step-by-step methodology for performing an EAG assay with (Z)-8-Dodecenyl acetate.

Materials and Reagents

-

(Z)-8-Dodecenyl acetate (high purity, >95%)

-

Solvent (e.g., hexane or paraffin oil, analytical grade)

-